3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione
Description
Properties
CAS No. |
62550-84-9 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H21NO3/c1-21-14-7-5-13(6-8-14)18-15(19)11-17(12-16(18)20)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
WEXWZRFHVQSCLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable spiro precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Hybrid Systems: Triazolo-thiadiazole hybrids (e.g., 8a) exhibit marked bioactivity (TNF-α inhibition) due to synergistic effects between the spiro core and heterocyclic moieties .
- Alkyl vs. Aromatic Substituents: Alkyl chains (e.g., 4-chlorobutyl) increase flexibility and may enhance membrane permeability but reduce π-π stacking in crystal lattices .
Crystallographic and Conformational Analysis
The spiro core’s conformation significantly impacts molecular packing and stability:
- Cyclohexane Ring Conformation: In 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane ring adopts a chair conformation, while the 1,3-dioxane ring exhibits a distorted boat conformation . Similar chair conformations are observed in 3-(4-methoxyphenyl) derivatives, suggesting steric and electronic factors stabilize this arrangement.
- Hydrogen Bonding: Hydroxyphenylamino derivatives (e.g., HMD) form intramolecular O–H⋯O and intermolecular C–H⋯O bonds, enabling three-dimensional network structures . In contrast, chloro-substituted analogs rely on weaker C–H⋯π and π⋯π interactions .
Biological Activity
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione, identified by its CAS number 62550-84-9, is a compound of significant interest due to its potential biological activities. This article examines its structure, properties, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is , with a molecular weight of approximately 287.35 g/mol. Its structure features a spirocyclic framework, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 62550-84-9 |
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 287.354 g/mol |
| LogP | 3.36410 |
| PSA | 46.61000 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione. For instance, derivatives exhibiting similar structural motifs have shown efficacy against various bacterial strains. A comparative analysis demonstrated that modifications in the methoxy group can enhance antibacterial activity.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For example, a study published in Journal of Medicinal Chemistry reported that spirocyclic compounds can inhibit tumor growth in xenograft models.
Neuroprotective Effects
Furthermore, research indicates that 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, thereby preserving neuronal integrity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of spirocyclic compounds found that those with a methoxy substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-substituted analogs.
- Cancer Cell Apoptosis : In a laboratory setting, cancer cell lines treated with 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione showed a marked increase in apoptotic markers after 48 hours of exposure, suggesting a strong potential for therapeutic application in oncology.
- Neuroprotection in Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione reacts with 4-methoxybenzaldehyde in ethanol under reflux, followed by crystallization from petroleum ether-ethyl acetate (3:1 v/v) to obtain colorless blocks . Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature. Sodium ethylate or potassium hydroxide in ethanol can enhance reaction efficiency for similar spiro compounds . Yield improvements may involve controlled addition rates of aldehydes and post-reaction purification via recrystallization or chromatography.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses instruments like the Bruker SMART CCD detector, with MoKα radiation (λ = 0.71073 Å) at 293 K . SHELX programs (SHELXL for refinement, SHELXS for structure solution) are critical for processing diffraction data. Key steps include:
- Indexing reflections and scaling using SAINT.
- Solving phase problems via direct methods.
- Refining atomic coordinates and thermal parameters iteratively.
Validation metrics (R-factor < 0.06, wR < 0.19) ensure reliability .
Q. What spectroscopic techniques are used for physicochemical characterization?
- Methodological Answer :
- NMR : and NMR (DMSO-d6) identify proton environments and carbon frameworks. For example, methoxy groups resonate at δ ~3.8 ppm, while spiro carbons appear downfield .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., MH peaks at m/z 302–473 for derivatives) .
- FT-IR : Stretching vibrations for carbonyl (1700–1750 cm) and ether (1100–1250 cm) groups validate functional groups .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the conformational dynamics of the spiro framework?
- Methodological Answer : Substituents (e.g., 4-methoxy, bromo, furyl) alter steric and electronic interactions. For example:
- Electron-donating groups (e.g., -OCH) stabilize chair conformations in cyclohexane rings via intramolecular C–H⋯O hydrogen bonds .
- Bulky substituents (e.g., bromo) increase puckering amplitudes in 1,3-dioxane rings, quantified using Cremer-Pople parameters (Q, θ, Φ) . Computational tools like Gaussian or Mercury can model substituent effects on torsional angles and ring strain.
Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in puckering parameters?
- Methodological Answer : Contradictions arise from experimental vs. theoretical models. Strategies include:
- Re-refinement : Re-analyze raw diffraction data using updated SHELX versions or alternative software (e.g., OLEX2).
- Comparative Analysis : Benchmark against related structures (e.g., 3-(4-bromophenyl) analogs) to identify systematic errors .
- DFT Calculations : Validate experimental puckering parameters (e.g., Q = 0.552 Å for cyclohexane rings) via geometry optimization at the B3LYP/6-31G(d) level .
Q. What methodologies are employed to evaluate the bioactivity of spiro compounds like 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione?
- Methodological Answer :
- In Vitro Assays : Screen for TNF-α inhibition using ELISA (e.g., IC determination in macrophage cultures) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or NF-κB.
- SAR Studies : Modify substituents (e.g., replacing methoxy with chloro) and correlate changes with activity trends .
Q. How does solvent choice impact the crystallization and stability of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, ethyl acetate) favor crystal growth by reducing nucleation rates. Ethanol-water mixtures enhance hydrogen bonding, stabilizing weak intermolecular C–H⋯O interactions observed in SCXRD . Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and polymorph transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
